

Application of H3K27me3 (23-34) Peptide in PRC2 Assays

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Compound of Interest

Compound Name: Histone H3 (23-34)

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Introduction

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27), primarily generating H3K27me2 and H3K27me3. This trimethylation is a hallmark of facultative heterochromatin and is crucial for gene silencing, playing a pivotal role in cellular differentiation, development, and cancer. The activity of PRC2 is intricately regulated, in part by a positive feedback loop involving its own catalytic product, H3K27me3. The H3K27me3 (23-34) peptide, a synthetic fragment of the histone H3 tail containing the trimethylated lysine at position 27, is an invaluable tool for studying PRC2 function and for the development of therapeutic inhibitors. This document provides detailed application notes and protocols for the use of the H3K27me3 (23-34) peptide in various PRC2 assays.

Key Applications

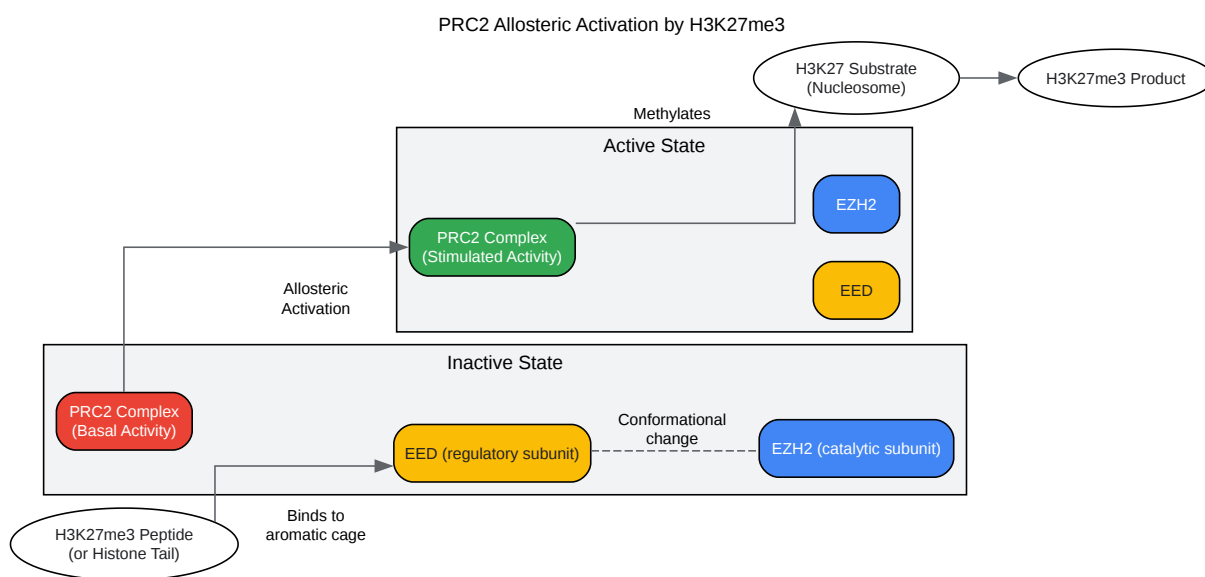
The H3K27me3 (23-34) peptide has several critical applications in the study of PRC2 biology and biochemistry:

- **Allosteric Activator of PRC2:** The binding of H3K27me3 to the EED subunit of PRC2 induces a conformational change that allosterically stimulates the catalytic activity of the EZH2 subunit.^{[1][2][3][4][5]} The H3K27me3 (23-34) peptide can be used to mimic this in vivo activation in in vitro enzymatic assays.

- **Tool for Inhibitor Screening and Characterization:** In assays screening for PRC2 inhibitors, the H3K27me3 peptide is often included to ensure the enzyme is in its activated state, which is more physiologically relevant. It is also used in competition assays to characterize inhibitors that target the H3K27me3 binding pocket on EED.
- **Biochemical and Structural Studies:** This peptide is essential for in vitro studies aimed at understanding the molecular mechanisms of PRC2 regulation, substrate recognition, and inhibition.
- **Antibody Validation:** The H3K27me3 (23-34) peptide can be used as an antigen to test the specificity and sensitivity of antibodies targeting the H3K27me3 mark in techniques like ELISA and dot blots.

PRC2 Allosteric Activation Pathway

The following diagram illustrates the allosteric activation of PRC2 by H3K27me3. Binding of the H3K27me3 tail (or the corresponding peptide) to the EED subunit stimulates the methyltransferase activity of the EZH2 subunit, leading to the propagation of the H3K27me3 mark on neighboring nucleosomes.



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Caption: PRC2 allosteric activation by H3K27me3.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of H3K27me3 peptide in PRC2 assays, compiled from various studies.

Table 1: H3K27me3 Peptide Concentrations for PRC2 Stimulation

Assay Type	PRC2 Complex	Substrate	H3K27me3 Peptide Conc.	Reference
Histone Methyltransferase (HMT)	Human PRC2	Mononucleosomes	10 - 100 μ M	
HMT Assay	PRC2-EZH2	Core nucleosomes	50 - 200 nM	
HMT Assay	WT PRC2	Oligonucleosomes	150 nM	
HMT Assay	PRC2	H3(23-34) peptide	200 μ M	
AlphaScreen Binding Assay	EED	-	Titrated (nM to μ M)	

Table 2: IC50 Values of PRC2 Inhibitors in the Presence of H3K27me3 Peptide

Inhibitor	Assay Type	PRC2 Complex	H3K27me3 Peptide Conc.	Substrate	IC50	Reference
H3K27M Peptide	HMT (Scintillation Counting)	Human PRC2	Stimulatory (not specified)	Wild-type oligonucleosomes	\sim 45 μ M	
EED226	HMT (LC-MS)	PRC2	\sim Km (concentration)	Mononucleosome	< 1 μ M	

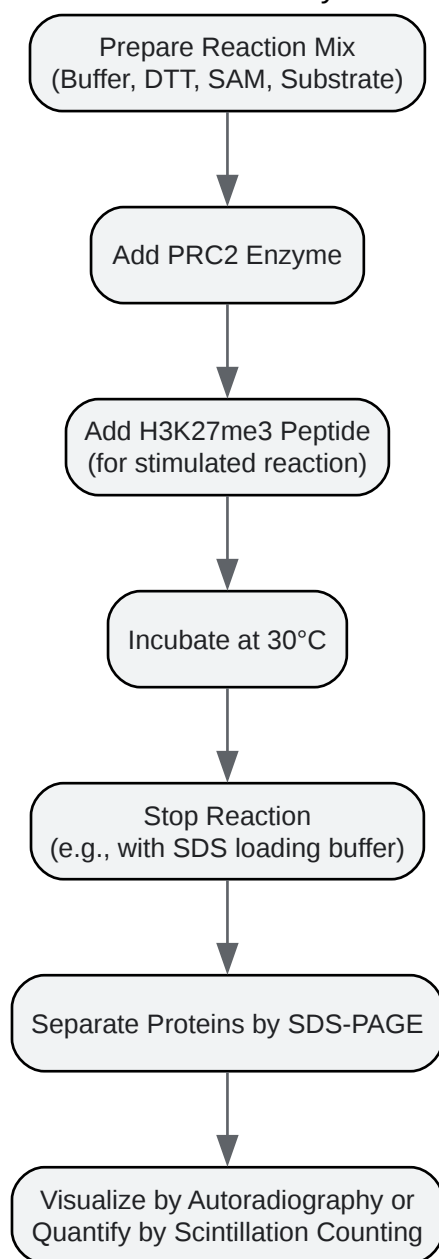
Experimental Protocols

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay using Radiolabeling

This protocol is designed to measure the enzymatic activity of PRC2 and its stimulation by the H3K27me3 (23-34) peptide using a scintillation-based method.

Experimental Workflow:

Radiolabeled HMT Assay Workflow



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Caption: Workflow for a radiolabeled HMT assay.

Materials:

- Purified PRC2 complex
- H3K27me3 (23-34) peptide
- Substrate: Recombinant histone H3, oligonucleosomes, or mononucleosomes
- S-[3H]-adenosylmethionine ([3H]-SAM)
- HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 2.5 mM MgCl₂, 4 mM DTT)
- SDS-PAGE materials
- Scintillation counter and cocktail

Procedure:

- Prepare the HMT Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing HMT reaction buffer, the desired concentration of substrate (e.g., 25 nM nucleosomes), and [3H]-SAM (e.g., 1 μ M).
- Set up Reactions: Prepare at least two sets of reactions: one for basal PRC2 activity and one for stimulated activity.
 - Basal Activity: Add a specific amount of PRC2 (e.g., 10-25 nM) to the reaction mix.
 - Stimulated Activity: Add the same amount of PRC2 and the H3K27me3 (23-34) peptide to the reaction mix. The optimal concentration of the peptide should be determined empirically but can range from 150 nM to 200 μ M depending on the assay conditions.
- Initiate the Reaction: Mix gently and incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
- Stop the Reaction: Terminate the reaction by adding SDS loading buffer and boiling the samples.
- Analyze the Results:

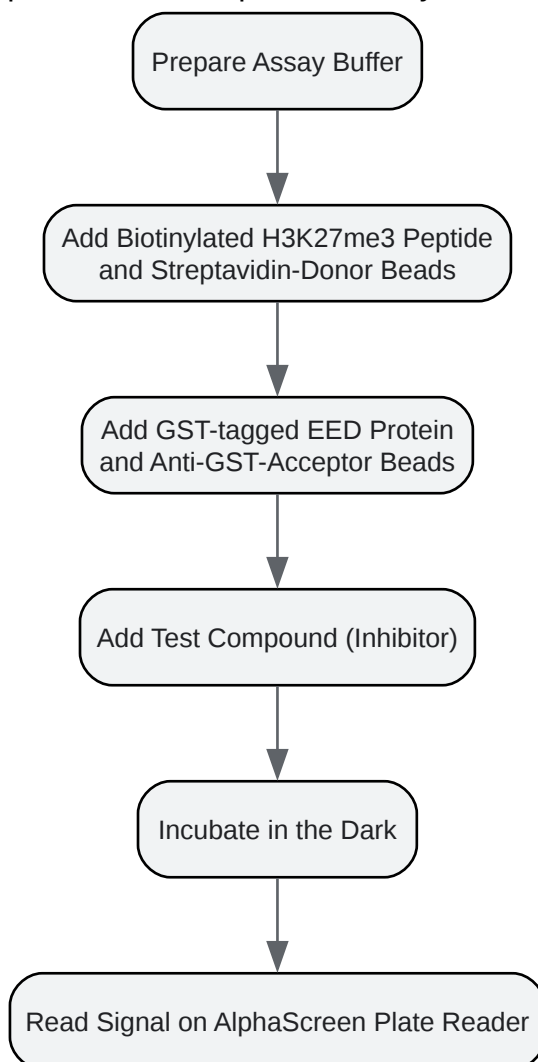
- Autoradiography: Separate the reaction products by SDS-PAGE, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film.
- Scintillation Counting: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash the paper to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: AlphaScreen Competition Binding Assay

This protocol describes a method to identify and characterize inhibitors that disrupt the interaction between the EED subunit of PRC2 and the H3K27me3 peptide.

Experimental Workflow:

AlphaScreen Competition Assay Workflow



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Caption: Workflow for an AlphaScreen competition binding assay.

Materials:

- GST-tagged EED protein
- Biotinylated H3K27me3 (23-34) peptide
- Streptavidin-coated Donor beads
- Anti-GST Acceptor beads
- Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- Test compounds (potential inhibitors)
- 384-well microplate
- AlphaScreen-compatible plate reader

Procedure:

- Prepare Reagents: Dilute all proteins, peptides, and beads in the assay buffer to their working concentrations.
- Set up the Assay: In a 384-well plate, add the following components in order:
 - Test compound at various concentrations.
 - A mixture of biotinylated H3K27me3 peptide and Streptavidin-Donor beads.
 - A mixture of GST-tagged EED and anti-GST Acceptor beads.
- Incubate: Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

- Read the Plate: Measure the AlphaScreen signal using a plate reader. A decrease in the signal indicates that the test compound is inhibiting the interaction between EED and the H3K27me3 peptide.
- Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The H3K27me3 (23-34) peptide is a versatile and indispensable reagent for investigating the function and regulation of the PRC2 complex. Its ability to allosterically activate PRC2 makes it crucial for conducting physiologically relevant enzymatic assays and for screening and characterizing inhibitors. The protocols and data presented here provide a framework for researchers to effectively utilize this peptide in their studies of this important epigenetic modifier.

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